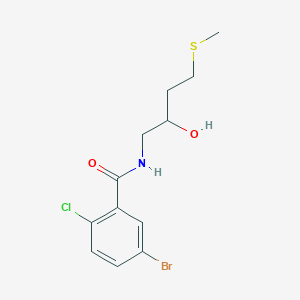![molecular formula C9H7N3 B2773340 3-[Amino(cyano)methyl]benzonitrile CAS No. 779281-77-5](/img/structure/B2773340.png)
3-[Amino(cyano)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethylbenzonitrile is an organic compound with the chemical formula C8H8N2 . It consists of a benzene ring with an amino group (-NH2) and a cyano group (-CN) attached to it, with a methyl group (-CH2-) connecting the amino group to the benzene ring .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
3-[(S)-amino(cyano)methyl]benzonitrile contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 .Chemical Reactions Analysis
3-Aminobenzonitrile on condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one gives condensed monocyclic pyrimidine derivatives . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical And Chemical Properties Analysis
3-Aminobenzonitrile is a solid with a melting point of 48-53 °C (lit.) . It has a molecular weight of 118.14 .Aplicaciones Científicas De Investigación
Catalytic Methodologies for Cyanation
The synthesis of benzonitriles, including compounds like 3-[Amino(cyano)methyl]benzonitrile, is significant in various industries, including dye, agrochemical, and pharmaceuticals. A study by Zhao, Xu, and Ritter (2019) highlights a palladium-catalyzed method for late-stage aryl C–H cyanation, which allows for the direct cyanation of several small-molecule drugs and dyes. This method demonstrates the versatility of cyano groups in organic synthesis (Zhao, Xu, & Ritter, 2019).
Cyanation via Rhodium Catalysis
Dong et al. (2015) explored the synthesis of 2-(Alkylamino)benzonitriles through rhodium-catalyzed cyanation of the aryl C-H bond. This method uses N-nitrosoarylamines with a removable nitroso directing group, demonstrating a versatile approach to synthesize benzonitriles with various substituents (Dong et al., 2015).
Developments in C–CN Bond Formation
The paper by Ping, Ding, and Peng (2016) reviews catalytic methodologies for direct cyanation reactions of C–H bonds, showcasing the significance of the cyano group as an intermediate for transforming into various functional groups. This paper categorizes cyanation methodologies based on the source of the cyano group (Ping, Ding, & Peng, 2016).
Synthesis of Thieno[3,2-c]isoquinoline Derivatives
Kalugin and Shestopalov (2019) developed a method for preparing 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives. This synthesis process, involving alkylation and treatment with potassium tert-butoxide, shows the application of cyano-containing compounds in creating complex organic structures (Kalugin & Shestopalov, 2019).
Base-Mediated Synthesis of Aminonaphthalenes
Singh et al. (2014) reported the synthesis of 1-amino-2-aroyl/acetylnaphthalenes, demonstrating the utility of 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile in organic synthesis. This work highlights the potential for cyano-containing compounds in creating naphthalene derivatives (Singh et al., 2014).
Regioselective Additions to Benzonitrile Derivatives
Strekowski et al. (1988) investigated the selective addition reactions to benzonitrile derivatives, such as 2-[(benzylidene)amino]benzonitrile, providing insights into the synthesis of quinazoline derivatives. This research is significant in understanding the reactivity of different functional groups in benzonitrile compounds (Strekowski et al., 1988).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the use of 3-Aminobenzonitrile could involve its use in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . It could also be used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .
Propiedades
IUPAC Name |
3-[amino(cyano)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVVUUVJNWYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)





![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)



